3-甲基-1-丙-2-基吡唑-4-胺;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

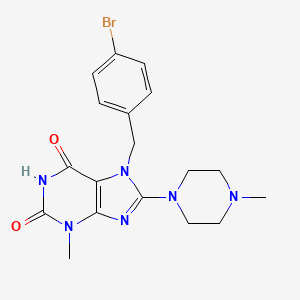

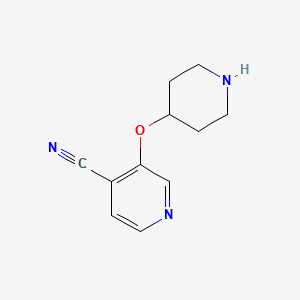

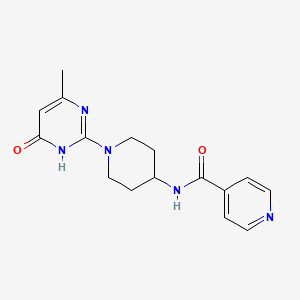

The compound "3-Methyl-1-propan-2-ylpyrazol-4-amine;dihydrochloride" is closely related to a class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazoles have been extensively studied due to their diverse pharmacological activities and their potential use in various chemical reactions. The papers provided discuss several derivatives of pyrazole compounds, their synthesis, molecular structure, and potential applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of chalcone derivatives with hydrazine hydrate, as seen in the synthesis of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one . This method typically results in the formation of dihydropyrazole compounds, which can be further modified to achieve desired properties. The regiospecific synthesis of pyrazole compounds, as mentioned in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, highlights the importance of structural determination techniques such as single-crystal X-ray analysis to confirm the product's structure .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine shows an orthogonal arrangement of the phenyl ring with respect to the dihydropyridine ring . Additionally, vibrational and structural observations, along with molecular docking studies, provide insights into the electronic properties and potential biological interactions of these compounds, as seen in the study of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The presence of amino, nitro, and ester groups in these compounds allows for the formation of hydrogen bonds, which can lead to the self-assembly of complex molecular structures, as observed in the hydrogen-bonded sheets and chains in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate . These interactions are crucial for the stability and biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The vibrational spectra and HOMO-LUMO analysis provide information about the electronic transitions and the potential for charge transfer within the molecule . The molecular electrostatic potential study reveals the regions of the molecule that are susceptible to electrophilic and nucleophilic attacks, which is essential for understanding the reactivity of these compounds. The nonlinear optical properties of these compounds, such as hyperpolarizabilities, are also of interest for materials science applications .

科学研究应用

结构多样化库的生成

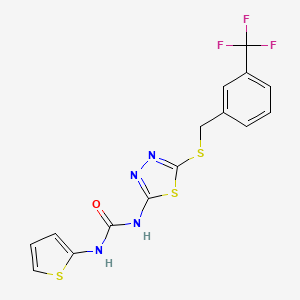

3-二甲氨基-1-(噻吩-2-基)丙-1-酮盐酸盐是一种与3-甲基-1-丙-2-基吡唑-4-胺;二盐酸盐结构相关的化合物,已被用于烷基化和闭环反应中,以生成结构多样化的化合物库。这些反应产生了二硫代氨基甲酸酯、硫醚和各种取代的 NH-唑类等衍生物,突出了其在合成用于科学研究应用的化学多样性分子库中的潜力 (G. Roman, 2013).

柔性配体的简便合成

柔性配体,如1,3-双(吡唑-1-基)丙烷和相关化合物,是使用一种简便的程序合成的,该程序涉及吡唑与1,3-二溴丙烷和其他卤化物在超碱性介质中的反应。这种合成方法展示了吡唑基化合物在配体简便制备中的效用,这些配体可潜在用于配位化学和材料科学 (A. Potapov、G. Domina、A. Khlebnikov、& V. D. Ogorodnikov, 2007).

抗菌和细胞毒活性

1H-苯并咪唑的新型氮杂环丁-2-酮衍生物,与3-甲基-1-丙-2-基吡唑-4-胺共享核心结构;二盐酸盐被合成并评估了其抗菌和细胞毒活性。一些衍生物在体外显示出良好的抗菌活性和显着的细胞毒活性,表明吡唑基化合物在开发新的治疗剂中的潜力 (M. Noolvi、S. Agrawal、H. Patel、A. Badiger、Monika Gaba、& Azit Zambre, 2014).

吡唑衍生物的合成和生物活性

一项关于吡唑衍生物的合成、表征和抗肿瘤、抗真菌和抗菌活性评估的研究确定了这些生物活性的关键药效基团位点。这项研究强调了吡唑衍生物在药物化学中对于识别和开发具有潜在治疗应用的新化合物的意义 (A. Titi、M. Messali、Bakhet A Alqurashy、R. Touzani、Takuya Shiga、H. Oshio、M. Fettouhi、M. Rajabi、F. Almalki、& T. Ben Hadda, 2020).

作用机制

Biochemical Pathways

Pyrazoles can be involved in a wide range of biochemical pathways, depending on their specific targets. They might affect signal transduction pathways, metabolic pathways, or cell cycle regulation, among others .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles can vary widely depending on their specific structure. Some pyrazoles are well absorbed orally, while others might require different routes of administration. They can be distributed throughout the body and are often metabolized in the liver before being excreted .

属性

IUPAC Name |

3-methyl-1-propan-2-ylpyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-5(2)10-4-7(8)6(3)9-10;;/h4-5H,8H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLPHHWJIXQTSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N)C(C)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2248296-54-8 |

Source

|

| Record name | 3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

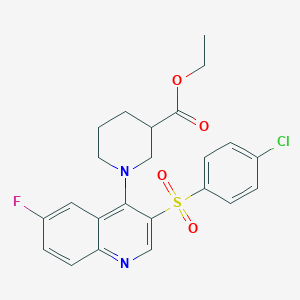

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2518014.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)

![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518026.png)